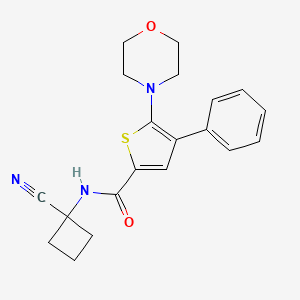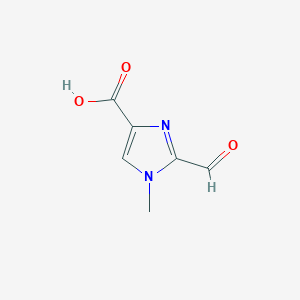
Ethyl 4-((2,4-difluorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((2,4-difluorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H15F3N2O3 and its molecular weight is 376.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ethyl 4-((2,4-difluorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, due to its complex structure, has been a subject of various synthetic and chemical studies. A practical synthesis method for related quinolone derivatives, highlighting the significance of chlorination and deacetylation steps for intramolecular cyclization reactions, showcases the chemical intricacy and potential applications of such compounds in developing new pharmaceuticals (Matsuoka et al., 1997). Additionally, the regioselective synthesis of Luotonin A derivatives from ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate emphasizes the compound's utility in generating complex molecules with potential bioactivity (Atia et al., 2017).
Photophysical and Biological Applications
The study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates revealed their NMR spectra, providing insights into the electronic effects of halogenation on the quinoline nucleus. Such studies are crucial for understanding the photophysical properties of these compounds and their potential applications in fluorescent probes and materials science (Podányi et al., 1996). Furthermore, the exploration of the photophysical properties of norfloxacin derivatives, including studies on intramolecular charge transfer phenomena, underscores the role of such compounds in developing novel photodynamic therapy agents and fluorescence-based sensors (Cuquerella et al., 2006).
Antimicrobial Activity
Several studies have synthesized and tested derivatives of quinolinecarboxylic acids for their antibacterial activities, highlighting the potential of such compounds in creating new antibiotics. For instance, the synthesis of ethyl esters of quinolinecarboxylic acids and their subsequent cyclization to form oxadiazino derivatives have been researched for their antibacterial properties, indicating the broad applicability of these molecules in addressing microbial resistance (Nosova et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2,4-difluorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2,4-difluoroaniline with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent, followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "2,4-difluoroaniline", "ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "coupling agent", "reducing agent" ], "Reaction": [ "Step 1: 2,4-difluoroaniline is reacted with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the imine intermediate.", "Step 2: The imine intermediate is reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, Ethyl 4-((2,4-difluorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
Numéro CAS |
1251625-17-8 |
Formule moléculaire |
C19H15F3N2O3 |
Poids moléculaire |
376.335 |
Nom IUPAC |
ethyl 4-[(2,4-difluorophenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-27-19(26)16-17(23-9-10-3-4-12(21)8-14(10)22)13-7-11(20)5-6-15(13)24-18(16)25/h3-8H,2,9H2,1H3,(H2,23,24,25) |
Clé InChI |
UNLXLXMXTBFLAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=C(C=C(C=C3)F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2542598.png)

![ethyl 2-[(2Z)-2-[(3,5-dinitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2542600.png)
![3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one](/img/structure/B2542602.png)

![N-(5-chloro-2-methoxyphenyl)-1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2542605.png)
![4,11,13-trimethyl-6-[4-(4-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2542608.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2542609.png)
![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2542612.png)
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2542616.png)

